molecular formula C19H13FN4O4 B2770174 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903165-11-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2770174
CAS RN: 1903165-11-6
M. Wt: 380.335
InChI Key: WHYZEJJVPLVDPM-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O4 and its molecular weight is 380.335. The purity is usually 95%.
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Scientific Research Applications

a. Anticancer Agents:

b. Kinase Inhibitors:

Synthetic Methodology

The synthesis of this compound involves interesting reactions:

a. Defluorinative Annulation:

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can enhance neural communication and potentially improve memory and learning .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance signal transmission at cholinergic synapses, which are involved in numerous cognitive functions .

Pharmacokinetics

The compound’s interaction with ache and buche suggests it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels. This can enhance neural communication, potentially improving memory and learning. The exact molecular and cellular effects of this compound’s action are still under investigation .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O4/c20-12-5-6-15-13(10-12)18(26)24(23-22-15)8-7-21-17(25)14-9-11-3-1-2-4-16(11)28-19(14)27/h1-6,9-10H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYZEJJVPLVDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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